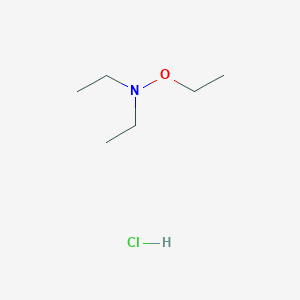

Diethylethoxyammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13989-32-7 |

|---|---|

Molecular Formula |

C6H15ClNO- |

Molecular Weight |

152.64 g/mol |

IUPAC Name |

N-ethoxy-N-ethylethanamine chloride |

InChI |

InChI=1S/C6H15NO.ClH/c1-4-7(5-2)8-6-3;/h4-6H2,1-3H3;1H/p-1 |

InChI Key |

FWPPKSCKERLEGX-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Diethylethoxyammonium Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethylethoxyammonium chloride, a quaternary ammonium salt with potential applications in various fields of chemical research and development. The document details a robust synthetic protocol, outlines a suite of analytical techniques for structural verification and purity assessment, and discusses the underlying scientific principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-tested methodologies.

Introduction: Unveiling this compound

This compound, with the chemical structure [(C₂H₅)₂N(H)OCH₂CH₃]⁺Cl⁻, is a unique quaternary ammonium salt. Its structure, featuring both diethylamino and ethoxy moieties, suggests its potential utility as a phase-transfer catalyst, an ionic liquid, or a precursor in organic synthesis. Quaternary ammonium salts are known for their diverse applications, including as antimicrobials, surfactants, and in materials science.[1] The specific combination of functional groups in this compound may impart novel solubility and reactivity properties, making it a compound of interest for exploratory chemical research. This guide provides a foundational framework for its synthesis and comprehensive characterization, enabling further investigation into its properties and potential applications.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is approached via a two-step process: the preparation of the free base, N,N-diethylethoxyamine, followed by its conversion to the hydrochloride salt. This method was chosen for its reliability and the relative accessibility of the starting materials.

2.1. Principle and Rationale

The synthesis begins with the preparation of N,N-diethylhydroxylamine, a key intermediate. This can be achieved through the oxidative cracking of triethylamine.[2] Subsequently, N,N-diethylhydroxylamine is ethylated to form N,N-diethylethoxyamine. The final step involves the reaction of the synthesized amine with hydrochloric acid to yield the target this compound. This acid-base reaction is a straightforward and high-yielding method for the preparation of ammonium salts.

2.2. Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

2.3. Detailed Synthesis Protocol

Step 1: Synthesis of N,N-Diethylethoxyamine

-

Materials: Triethylamine, hydrogen peroxide (27.5 mass%), catalyst (e.g., selenium dioxide), ethylating agent (e.g., ethyl iodide), diethyl ether, sodium hydroxide solution.

-

Procedure:

-

Synthesize N,N-diethylhydroxylamine from triethylamine and hydrogen peroxide using a suitable catalyst, following established literature procedures.[2]

-

In a well-ventilated fume hood, dissolve the synthesized N,N-diethylhydroxylamine in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add the ethylating agent (e.g., ethyl iodide) to the solution. The reaction is exothermic and should be cooled in an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a dilute sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude N,N-diethylethoxyamine.

-

Purify the crude product by fractional distillation.

-

Step 2: Synthesis of this compound

-

Materials: N,N-diethylethoxyamine, hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether), diethyl ether.

-

Procedure:

-

Dissolve the purified N,N-diethylethoxyamine in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution in diethyl ether) dropwise with constant stirring.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

-

Physicochemical Characterization: A Multi-faceted Approach

Comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Caption: Inter-relationship of characterization techniques.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns, and integration values will provide information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[5][6][7][8] Key expected absorption bands for this compound include:

-

A broad absorption band in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretch of the ammonium group.

-

C-H stretching vibrations in the 3000-2850 cm⁻¹ region.

-

N-H bending vibrations around 1600-1500 cm⁻¹.[8]

-

C-O stretching vibration for the ethoxy group around 1100 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9][10][11] For this compound, electrospray ionization (ESI) in positive ion mode would be suitable. The mass spectrum should show a prominent peak corresponding to the molecular ion of the cation [(C₂H₅)₂N(H)OCH₂CH₃]⁺.

3.4. Elemental Analysis

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the molecular formula C₆H₁₆ClNO.

3.5. Summary of Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl groups (triplets and quartets), the ethoxy group (triplet and quartet), and a broad signal for the N-H proton. |

| ¹³C NMR | Signals for the four unique carbon atoms in the structure. |

| IR (cm⁻¹) | ~3200-2800 (N-H stretch), ~3000-2850 (C-H stretch), ~1600-1500 (N-H bend), ~1100 (C-O stretch). |

| Mass Spec (ESI+) | A major peak at m/z corresponding to the cation [C₆H₁₅NO]⁺. |

| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₆H₁₆ClNO. |

Properties, Handling, and Potential Applications

-

Physical Properties: this compound is expected to be a white to off-white crystalline solid. Its solubility is likely to be high in polar solvents like water and alcohols, and lower in nonpolar organic solvents.

-

Safety and Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.

-

Potential Applications: Based on its structure, this compound could be investigated for use as:

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive strategy for its characterization. The presented methodologies are based on established chemical principles and are designed to be reproducible and reliable. The information contained herein should serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this novel quaternary ammonium salt.

References

- La Francesca, E., De Angelis, S., & De Sanctis, M.C. (n.d.). Near Infrared Ammonium Salts reflectance spectra in controlled P-T conditions. Google.

- Low, M. J. D., & Yang, R. T. (1972). The Fundamental Infrared Spectrum of the Ammonium Ion in Aqueous Solutions. DTIC.

-

ResearchGate. (n.d.). ¹H-NMR spectra of quaternary ammonium monomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragment of 1 H-NMR spectrum of the quaternary ammonium salt of compound 3b [DMSO-d6, 298 K, 400 MHz]. Retrieved from [Link]

-

Kludt, J. R., Kwong, G. Y. W., & McDonald, R. L. (n.d.). Far-infrared spectra of tertiary ammonium salts. The Journal of Physical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mid-IR Spectrum of NH 4 Cl. Retrieved from [Link]

- (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.

-

Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIETHYLETHANAMINE. Retrieved from [Link]

-

ACS Publications. (n.d.). Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. Retrieved from [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

- Google Patents. (n.d.). CN112375011A - Preparation method of N, N-diethylhydroxylamine.

-

NIH. (n.d.). Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts. Retrieved from [Link]

-

PubMed. (n.d.). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Retrieved from [Link]

-

PubMed. (n.d.). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Retrieved from [Link]

- Google Patents. (n.d.). CN103145570A - Synthetic method of m-ethoxy-N,N-diethylaniline.

-

NIH. (n.d.). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Retrieved from [Link]

-

Rilas Technologies. (2024, May 15). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H15NO). Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and characterization of tetraphenylammonium salts. Retrieved from [Link]

-

PubMed. (n.d.). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Retrieved from [Link]

-

MDPI. (2023, May 21). Novel Hydroxyl-Containing Quaternary Ammonium Salt N-(2-Hydroxyethyl)-N, N-Dimethyl-3-[(1-Oxododecyl)amino]-1-Propanaminium: Its Synthesis and Flotation Performance to Quartz. Retrieved from [Link]

- Google Patents. (n.d.). CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

-

ResearchGate. (n.d.). Analysis of polymeric quaternary ammonium salts as found in cosmetics by metachromatic polyelectrolyte titration. Retrieved from [Link]

Sources

- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 2. CN112375011A - Preparation method of N, N-diethylhydroxylamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hou.usra.edu [hou.usra.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring ammonium salt doping to enhance ion abundance for quantitative mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N,N-Diethylethanolammonium Chloride: Properties, Synthesis, and Applications

A Note on Nomenclature: The topic specified, "Diethylethoxyammonium chloride," presents a degree of ambiguity in the chemical literature. While this name implies an N-ethoxy functional group, verifiable physical and chemical data for this specific structure are scarce. However, the closely related isomeric compound, N,N-Diethylethanolammonium chloride (CAS No. 13989-32-7), is well-documented and occasionally listed with "this compound" as a synonym. This guide will therefore focus on the properties and applications of N,N-Diethylethanolammonium chloride, the compound most likely intended by the query, providing a robust resource for researchers, scientists, and drug development professionals.

Chemical Identity and Structural Elucidation

N,N-Diethylethanolammonium chloride is the hydrochloride salt of the tertiary amine N,N-Diethylethanolamine. The protonation of the nitrogen atom by hydrochloric acid results in a quaternary ammonium salt.

-

IUPAC Name: 2-(Diethylamino)ethanol hydrochloride

-

Other Names: N,N-Diethyl-2-hydroxyethylammonium chloride, DEAE-HCl[1]

-

CAS Number: 13989-32-7[2]

-

Molecular Formula: C₆H₁₆ClNO[3]

-

Molecular Weight: 153.65 g/mol [2]

The structural difference between the specified topic and the focus of this guide is illustrated below.

Caption: Comparison of N,N-Diethylethanolammonium chloride and its N-ethoxy isomer.

Physical and Physicochemical Properties

N,N-Diethylethanolammonium chloride is typically a white to off-white crystalline powder under standard conditions.[2] Its physical properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Appearance | Powder / Crystalline Solid | [2] |

| Melting Point | 133-136 °C | [2][4] |

| Boiling Point | 164.8 °C (for the free base) | [5] |

| Solubility | Soluble in water. | [1] |

| Storage Temperature | 2-30°C | [2] |

This compound has also gained attention as a hydrogen-bond acceptor (HBA) in the formation of Deep Eutectic Solvents (DES). When mixed with hydrogen-bond donors (HBD) like ethylene glycol, it forms a liquid at room temperature with unique solvent properties. For instance, a 1:2 molar ratio mixture with ethylene glycol exhibited a viscosity of 38.1 cP and a surface tension of 54 mN/m at 25°C.[6]

Chemical Properties and Synthesis

Stability and Reactivity

N,N-Diethylethanolammonium chloride is chemically stable under standard ambient conditions. As a salt of a strong acid (HCl) and a weak base (N,N-Diethylethanolamine), its aqueous solutions are mildly acidic. The primary reactive sites are the hydroxyl (-OH) group and the secondary ammonium proton. The hydroxyl group can undergo typical alcohol reactions, such as esterification or etherification, under appropriate conditions. The compound should be stored away from strong oxidizing agents and strong bases.

The reactivity of the analogous hydroxylamine functional group involves potent nucleophilic action, often participating in condensation reactions with carbonyls to form oximes.[7] While not a hydroxylamine, the hydroxyl group on N,N-Diethylethanolammonium chloride provides a site for nucleophilic attack or proton abstraction in basic conditions.

Synthesis

The synthesis of N,N-Diethylethanolammonium chloride is a straightforward acid-base reaction. It is typically prepared by treating the free base, N,N-Diethylethanolamine, with hydrochloric acid in a suitable solvent.

Caption: General workflow for the synthesis of N,N-Diethylethanolammonium chloride.

Protocol: Laboratory-Scale Synthesis

-

Dissolution: Dissolve N,N-Diethylethanolamine (1 mole equivalent) in a suitable solvent like anhydrous ethanol or isopropanol in a reaction flask equipped with a magnetic stirrer and placed in an ice bath.

-

Acidification: Slowly add a stoichiometric amount of concentrated hydrochloric acid (1 mole equivalent) dropwise to the stirred solution. The temperature should be monitored and maintained below 25°C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as it forms. If it remains dissolved, the product can be precipitated by adding a non-polar co-solvent like diethyl ether.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Drying: Dry the resulting white crystalline powder under vacuum to yield the final product. Purity can be assessed by melting point determination and titration.

Analytical Characterization

The identity and purity of N,N-Diethylethanolammonium chloride can be confirmed using a variety of analytical techniques.

-

Titration: As a salt, its purity can be determined by acid-base titration or by titration methods for quaternary ammonium salts, such as the one based on ASTM Method D5806 using a nitrate ion-selective electrode.[8]

-

Chromatography: Techniques like ion-pair reversed-phase HPLC can be used for the analysis of this and similar compounds, providing a fast and reliable method for separation and quantification.[9]

-

Spectroscopy:

-

FTIR: The infrared spectrum would be expected to show a broad absorption band in the 3200-3500 cm⁻¹ region corresponding to the O-H stretch of the alcohol and a broad peak in the 2400-2800 cm⁻¹ region characteristic of the N⁺-H stretch of the ammonium salt.

-

NMR:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl groups (a triplet and a quartet), and two methylene groups adjacent to the oxygen and nitrogen atoms. The protons on the nitrogen and oxygen would be exchangeable and might appear as broad singlets.

-

¹³C NMR: The carbon NMR would display four distinct signals corresponding to the four unique carbon environments in the molecule.

-

-

Applications in Research and Drug Development

N,N-Diethylethanolammonium chloride and its free base are versatile compounds with several important applications in industrial and pharmaceutical contexts.

-

Pharmaceutical Intermediate: It serves as a crucial building block in the synthesis of various medicinal compounds. The free base, 2-(Diethylamino)ethanol, is a precursor to the local anesthetic procaine.[1]

-

Corrosion Inhibitor: The free base is widely used as a corrosion inhibitor in steam and condensate lines, where it neutralizes carbonic acid and scavenges oxygen.

-

Precursor for Ion Exchange Resins: It is a precursor for producing DEAE (diethylaminoethyl) functionalized materials, such as DEAE-Cellulose, which are widely used in ion-exchange chromatography for the purification of proteins and nucleic acids.[1]

-

Deep Eutectic Solvents (DES): As a hydrogen-bond acceptor, it is used to formulate DES, which are considered greener alternatives to traditional ionic liquids for various applications, including thermal energy storage and extraction processes.[6]

-

Curing Agent and Emulsifier: The free base is also used as a curing agent for resins and as an emulsifying agent in acidic media.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N,N-Diethylethanolammonium chloride. Based on available safety data sheets for the closely related Diethylammonium chloride, it is considered an irritant.

-

Hazards: May cause skin, eye, and respiratory system irritation.[11] It is crucial to handle the substance in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[11]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

This guide provides a comprehensive overview based on the available scientific literature for N,N-Diethylethanolammonium chloride. Researchers should always consult primary safety and technical documents before use.

References

Sources

- 1. Buy 2-(Diethylamino)ethanol hydrochloride | 14426-20-1 [smolecule.com]

- 2. N,N-Diethylethanolammonium chloride for synthesis 13989-32-7 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. 2-(Diethylamino)ethenol hydrochloride CAS#: 13989-32-7 [m.chemicalbook.com]

- 5. N,N-Diethylethanolammonium chloride | CAS#:4620-71-7 | Chemsrc [chemsrc.com]

- 6. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 7. nbinno.com [nbinno.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. atamankimya.com [atamankimya.com]

- 11. CAS 660-68-4: Diethylammonium chloride | CymitQuimica [cymitquimica.com]

A Comprehensive Technical Guide to N,N-Diethylethanolammonium Chloride: Synthesis, Properties, and Applications in Research and Development

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of N,N-Diethylethanolammonium chloride (CAS No. 13989-32-7), a quaternary ammonium salt with significant applications in chemical synthesis and pharmaceutical sciences. This document elucidates the compound's molecular structure, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its pivotal role as a pharmaceutical intermediate and its application in the formulation of deep eutectic solvents (DES), offering field-proven insights and methodologies for laboratory and industrial applications.

Chemical Identity and Molecular Structure

N,N-Diethylethanolammonium chloride, systematically known as N,N-Diethyl-2-hydroxyethylammonium chloride, is the hydrochloride salt of 2-(Diethylamino)ethanol.[1]

-

Molecular Formula: C₆H₁₆ClNO[3]

-

Synonyms: 2-Diethylaminoethanol hydrochloride, N,N-Diethyl-2-hydroxyethylammonium chloride[1]

The molecular structure consists of a central nitrogen atom bonded to two ethyl groups, a 2-hydroxyethyl group, and a proton, forming a quaternary ammonium cation. This cation is ionically bonded to a chloride anion.

Molecular Structure Diagram:

Caption: Molecular structure of N,N-Diethylethanolammonium chloride.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N,N-Diethylethanolammonium chloride is essential for its effective application.

| Property | Value | Source |

| Appearance | White crystalline powder | [1] |

| Melting Point | 133-136 °C | [1][2] |

| Solubility | Soluble in water | [4] |

| Stability | Chemically stable under standard ambient conditions. Hygroscopic. | [5][6] |

Synthesis of N,N-Diethylethanolammonium chloride

The most common and efficient method for the synthesis of N,N-Diethylethanolammonium chloride is the reaction of 2-(Diethylamino)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), followed by treatment with hydrochloric acid.[4]

Experimental Protocol: Synthesis from 2-(Diethylamino)ethanol

This protocol is based on established laboratory procedures for the chlorination of amino alcohols.[7]

Materials:

-

2-(Diethylamino)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane

-

Absolute ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of thionyl chloride in dichloromethane to the cooled amino alcohol solution via the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

-

The crude product is then purified by recrystallization from absolute ethanol.

-

Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

-

The use of anhydrous solvent is critical to prevent the hydrolysis of thionyl chloride.

-

The slow, controlled addition of thionyl chloride at low temperatures is necessary to manage the exothermic nature of the reaction.

-

Refluxing ensures the reaction proceeds to completion.

-

Recrystallization from ethanol is an effective method for purifying the final product.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of N,N-Diethylethanolammonium chloride.

Applications in Research and Drug Development

Pharmaceutical Intermediate

N,N-Diethylethanolammonium chloride and its free base, 2-(Diethylamino)ethanol, are valuable intermediates in the synthesis of various pharmaceutical compounds.[4] A notable application is in the production of local anesthetics.[4]

Formation of Deep Eutectic Solvents (DES)

N,N-Diethylethanolammonium chloride serves as a hydrogen bond acceptor (HBA) in the formation of deep eutectic solvents.[1][8] DES are gaining significant attention as green and sustainable alternatives to traditional organic solvents due to their low volatility, high thermal stability, and tunable physicochemical properties.[8]

This protocol describes the formation of a DES using N,N-Diethylethanolammonium chloride and ethylene glycol.[1]

Materials:

-

N,N-Diethylethanolammonium chloride (HBA)

-

Ethylene glycol (Hydrogen Bond Donor - HBD)

Procedure:

-

Weigh N,N-Diethylethanolammonium chloride and ethylene glycol in the desired molar ratio (e.g., 1:2).

-

Combine the components in a sealed vial with a magnetic stirrer.

-

Heat the mixture to 60 °C while stirring continuously at 300 rpm.

-

Continue heating and stirring for approximately 2 hours or until a clear, homogeneous liquid is formed.

Self-Validating System: The formation of a stable, liquid DES at room temperature from two solid components is a clear indicator of a successful synthesis. The resulting DES should remain in a liquid phase at ambient conditions for an extended period.[8]

Deep Eutectic Solvent Formation Workflow:

Caption: Workflow for the preparation of a deep eutectic solvent.

Safety and Handling

Proper handling and storage of N,N-Diethylethanolammonium chloride are crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[9] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5][10] The compound is hygroscopic and should be protected from moisture.[5]

-

In case of exposure:

-

Skin contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9]

-

Eye contact: Immediately flush eyes with plenty of water for at least 30 minutes.[9]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration.[9]

-

Ingestion: Do not induce vomiting. Get medical aid immediately.

-

References

-

Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. (n.d.). ASME Digital Collection. [Link]

-

N,N-DIETHYLETHANOLAMMONIUM CHLORIDE. (n.d.). ChemBK. [Link]

-

N,N-Diethylethanolammonium chloride | CAS#:4620-71-7. (n.d.). Chemsrc. [Link]

-

Unlocking the Versatility of 2-Diethylaminoethanol Hydrochloride: Applications in Industry and Research. (n.d.). Medium. [Link]

-

2-DIETHYLAMINOETHANOL (DEAE). (n.d.). Ataman Kimya. [Link]

Sources

- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 2. N,N-Diethylethanolammonium chloride CAS 13989-32-7 | 820394 [merckmillipore.com]

- 3. chembk.com [chembk.com]

- 4. Buy 2-(Diethylamino)ethanol hydrochloride | 14426-20-1 [smolecule.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 9. N,N-diethylethanamine(121-44-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

Navigating the Unseen Risks: A Technical Health and Safety Guide to Diethylethoxyammonium Chloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the lack of direct safety data for Diethylethoxyammonium chloride, a precautionary principle is paramount. The primary directive is to handle this compound as a substance with a high potential for acute toxicity, corrosivity, and environmental harm, based on the profiles of its analogs.

GHS Classification (Inferred)

Based on the classifications of Diethylammonium chloride and 2-(Diethylamino)ethyl chloride hydrochloride, this compound should be provisionally classified as follows[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 2-4 | H300/H302: Fatal/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 2-3 | H310/H311: Fatal/Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 2-4 | H330/H332: Fatal/Harmful if inhaled |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

| Aquatic Hazard (Acute & Chronic) | Category 3 | H402/H412: Harmful to aquatic life with long lasting effects |

This table represents a composite and conservative estimation based on available data for analogous compounds.

Primary Routes of Exposure and Associated Risks

The primary routes of occupational exposure are inhalation, dermal contact, and ingestion.

-

Inhalation: As a solid, the primary inhalation risk is from dust. Inhalation may cause severe respiratory tract irritation, and based on analogs, could be harmful or fatal[1].

-

Dermal Contact: The compound is expected to be corrosive to the skin, causing severe burns[1]. Prolonged or repeated contact may lead to skin sensitization. Systemic toxicity via skin absorption is a significant concern, with analogs classified as toxic or fatal upon dermal contact[1].

-

Eye Contact: Direct contact with the eyes will likely cause serious and potentially irreversible damage[1].

-

Ingestion: Ingestion is presumed to be harmful or fatal[1].

The following diagram illustrates the logical flow for risk assessment when handling this compound.

Caption: Mandatory PPE for Handling this compound.

Safe Handling Practices

-

Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[1][2]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.[3]

-

Do not eat, drink, or smoke in laboratory areas.[3]

-

Use non-sparking tools and explosion-proof equipment where applicable.[4]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2]

-

Store locked up and in an area accessible only to qualified or authorized personnel.[1]

-

The compound may be hygroscopic; store under an inert atmosphere if necessary to protect from moisture.[1][5]

Emergency Procedures: A Self-Validating System

Rapid and correct response to an emergency is critical to mitigating harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and inhalation.[1][2]

-

Containment and Cleaning Up: Cover drains to prevent entry into the sewer system. Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the affected area thoroughly.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological and Environmental Impact (Inferred)

While specific data is lacking, the toxicological profile is inferred from analogous compounds.

Toxicological Summary

-

Acute Effects: Expected to be highly toxic by all routes of exposure. Causes severe burns to skin and eyes.[1][7]

-

Chronic Effects: Potential for skin sensitization. Suspected of causing genetic defects based on data for 2-(Diethylamino)ethyl chloride hydrochloride.[1][7] The toxicological properties have not been thoroughly investigated, and other long-term effects cannot be excluded.

-

Carcinogenicity: No components of analogous compounds are listed as carcinogens by IARC or NTP.

Environmental Fate

-

Ecotoxicity: Harmful to aquatic life with long-lasting effects.[1] Do not let the product enter drains or waterways.[3]

-

Persistence and Degradability: Data on persistence is not available. However, related compounds are water-soluble and may be mobile in the environment.[1][5]

Waste Disposal

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material should be considered hazardous waste.

-

Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion

The handling of this compound demands a conservative and proactive approach to safety. The information presented in this guide, derived from structurally similar compounds, underscores the potential for severe health and environmental hazards. All personnel must be thoroughly trained on these potential risks and the stringent safety protocols required for its handling and storage. Until specific toxicological data for this compound is available, the precautionary measures outlined in this document should be considered mandatory.

References

-

Regulations.gov. (n.d.). Safety Data Sheet for Quaternary ammonium chloride compound. Retrieved from [Link]

-

Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). CLP_MSDS D026 2- Diethylamino_ethyl chloride hydrochloride solution ISSUE 009. Retrieved from [Link]

-

Environmental Working Group (EWG). (n.d.). What is PPG-9 DIETHYLMONIUM CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2-(diethylamine)ethane hydrochloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to N,N-Diethylethanolammonium Chloride: Synthesis, Properties, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylethanolammonium chloride, a quaternary ammonium salt, is a versatile chemical compound with a growing presence in various scientific and industrial domains. While often known by several synonyms, its unique combination of a hydrophilic ammonium head and a moderately hydrophobic diethyl and ethanol tail imparts valuable properties that are being increasingly harnessed in organic synthesis, materials science, and pharmaceutical research. This guide provides a comprehensive overview of N,N-Diethylethanolammonium chloride, from its fundamental chemical identity to its practical applications, offering field-proven insights and detailed methodologies for the modern researcher.

Chemical Identity and Nomenclature

Clarity in chemical nomenclature is paramount for reproducible scientific research. The compound at the core of this guide is most accurately identified as N,N-Diethylethanolammonium chloride . However, a survey of chemical literature and commercial suppliers reveals a variety of synonyms and alternative names. Understanding these is crucial to navigating the existing body of knowledge.

Table 1: Chemical Identifiers for N,N-Diethylethanolammonium chloride

| Identifier | Value | Source |

| Primary Name | N,N-Diethylethanolammonium chloride | IUPAC Nomenclature |

| CAS Number | 13989-32-7 | Chemical Abstracts Service[1] |

| EC Number | 237-787-7 | European Chemicals Agency |

| Molecular Formula | C₆H₁₆ClNO | |

| Linear Formula | (C₂H₅)₂NCH₂CH₂OH · HCl | [1] |

| Molecular Weight | 153.65 g/mol | [1] |

| InChI Key | NIYUVINFVZDPMK-UHFFFAOYSA-M | |

| SMILES | CCO(CC)C.[Cl-] |

Common Synonyms and Alternative Names:

-

N,N-Diethyl-2-hydroxyethylammonium chloride[1]

-

2-Diethylaminoethanol hydrochloride[1]

-

Diethylethoxyammonium chloride (less common, can be ambiguous)

It is noteworthy that the name "this compound" can be misleading, as the structure is an ethanolammonium derivative, not an ethoxyammonium one. For clarity and precision, this guide will primarily use the name N,N-Diethylethanolammonium chloride .

Synthesis of N,N-Diethylethanolammonium Chloride

The synthesis of N,N-Diethylethanolammonium chloride is typically achieved through the straightforward acid-base reaction of N,N-Diethylethanolamine with hydrochloric acid. This reaction is exothermic and results in the formation of the ammonium salt.

A more industrially relevant and common laboratory synthesis involves the reaction of 2-(diethylamino)ethanol with a chlorinating agent, such as thionyl chloride (SOCl₂), to first produce the more reactive intermediate, 2-chloro-N,N-diethylethylamine hydrochloride, which can then be hydrolyzed. However, for the direct synthesis of the ethanolammonium chloride, the following protocol is effective.

Experimental Protocol: Synthesis of N,N-Diethylethanolammonium chloride from N,N-Diethylethanolamine and HCl

This protocol describes a laboratory-scale synthesis of N,N-Diethylethanolammonium chloride.

Materials:

-

N,N-Diethylethanolamine (1 equivalent)

-

Concentrated Hydrochloric Acid (1 equivalent)

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-Diethylethanolamine (1 equivalent) in anhydrous diethyl ether.

-

Cooling: Place the flask in an ice bath and stir the solution to bring the temperature down to 0-5 °C.

-

Addition of HCl: Slowly add concentrated hydrochloric acid (1 equivalent) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction. A white precipitate will form.

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Isolation: Isolate the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the product under vacuum to obtain N,N-Diethylethanolammonium chloride as a white crystalline solid.

The following diagram illustrates the workflow for the synthesis of N,N-Diethylethanolammonium chloride.

Caption: Synthesis workflow for N,N-Diethylethanolammonium chloride.

Physicochemical Properties

The physical and chemical properties of N,N-Diethylethanolammonium chloride dictate its behavior in various systems and are crucial for its application in research and development.

Table 2: Physicochemical Properties of N,N-Diethylethanolammonium chloride

| Property | Value | Source |

| Appearance | White crystalline powder | |

| Melting Point | 133-136 °C | |

| Water Solubility | High | Implied by structure |

| Storage Temperature | 2-30 °C |

Applications in Research and Development

N,N-Diethylethanolammonium chloride is a versatile compound with applications spanning several key areas of chemical and pharmaceutical research.

Precursor in Organic Synthesis

One of the primary roles of N,N-Diethylethanolammonium chloride and its derivatives is as a precursor in organic synthesis. The presence of a reactive hydroxyl group and the quaternary ammonium functionality allows for its incorporation into more complex molecules. A closely related compound, 2-chloro-N,N-diethylethylamine hydrochloride, is a critical intermediate in the synthesis of many pharmaceuticals.[2] This highlights the utility of the diethylaminoethanol scaffold in drug design.

Component of Deep Eutectic Solvents (DES)

A significant and emerging application of N,N-Diethylethanolammonium chloride is in the formulation of Deep Eutectic Solvents (DES).[1][3] DES are a class of ionic liquids that are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). A study demonstrated the formation of a DES by mixing N,N-Diethylethanolammonium chloride (as the HBA) with ethylene glycol (as the HBD).[1][3] This DES exhibited favorable physicochemical properties, including low viscosity and high surface tension, suggesting its potential as a greener alternative to traditional ionic liquids in applications such as thermal energy storage and electrochemistry.[1][3]

The formation of a DES involves the interaction between the chloride anion of the ammonium salt and the hydroxyl groups of the hydrogen bond donor, leading to a significant depression of the melting point of the mixture.

Caption: Formation of a Deep Eutectic Solvent.

Potential Role in Drug Delivery and Formulation

While direct applications in drug delivery are still emerging, the structural motifs present in N,N-Diethylethanolammonium chloride are relevant to this field. Quaternary ammonium compounds are known for their interactions with biological membranes and their use as penetration enhancers in transdermal drug delivery.[4] The cationic nature of these compounds can facilitate interaction with negatively charged cell surfaces. Furthermore, the ability to form deep eutectic solvents opens up possibilities for their use in novel drug formulations to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling N,N-Diethylethanolammonium chloride. The following information is a summary of the hazards and recommended handling procedures.

Hazard Summary:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: Causes serious eye irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a cool, dry place away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

N,N-Diethylethanolammonium chloride is a chemical compound with a well-defined identity and a growing range of applications. Its straightforward synthesis, coupled with its utility as a precursor in organic synthesis and as a key component in the formulation of novel materials like deep eutectic solvents, makes it a valuable tool for researchers and drug development professionals. As research into ionic liquids and advanced drug delivery systems continues to expand, the importance of versatile building blocks like N,N-Diethylethanolammonium chloride is set to increase, paving the way for new discoveries and innovations.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 2-Chloro-N,N-diethylethanamine and its Hydrochloride Salt.

-

Fauzi, R., Daik, R., Fauzi, B., & Mamauod, S. N. L. (2023). Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. Journal of Electrochemical Energy Conversion and Storage, 20(2). [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Chloro-N,N-diethylethylamine Hydrochloride in Modern Organic Synthesis.

-

Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature biotechnology, 26(11), 1261–1268. [Link]

-

Ahad, A., Aqil, M., Kohli, K., Sultana, Y., Mujeeb, M., & Ali, A. (2011). Controlled release of pharmaceutical agents using eutectic modified gelatin. Journal of materials science. Materials in medicine, 22(12), 2737–2746. [Link]

-

Fauzi, R., Daik, R., Fauzi, B., & Mamauod, S. N. L. (2023). Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. ResearchGate. [Link]

-

Merck KGaA. (n.d.). N,N-Diethylethanolammonium chloride for synthesis. Retrieved from [Link]

Sources

- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. researchgate.net [researchgate.net]

- 4. Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlled release of pharmaceutical agents using eutectic modified gelatin - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Engine: A Technical Guide to the Mechanism of Action of Diethylethoxyammonium Chloride in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylethoxyammonium chloride, a quaternary ammonium salt, represents a versatile yet often overlooked reagent in the landscape of modern chemical synthesis. While its direct applications are not as extensively documented as some of its structural congeners, its molecular architecture provides a clear blueprint for its mechanistic behavior. This guide delves into the core mechanisms by which this compound can function as a powerful phase-transfer catalyst and as a precursor or component in the formation of ionic liquids and deep eutectic solvents. By understanding these fundamental principles, researchers can unlock its potential to accelerate reactions, improve yields, and develop greener, more efficient synthetic protocols. This document provides a synthesis of established chemical principles, safety data, and extrapolated applications to serve as a foundational resource for laboratory and process development.

Introduction: Unveiling a Multifaceted Quaternary Ammonium Salt

This compound, with the chemical formula C₆H₁₆ClNO, is a quaternary ammonium compound characterized by a central nitrogen atom bonded to two ethyl groups, an ethoxy group, and a chloride counterion. This structure is the key to its utility in chemical reactions. The positively charged nitrogen atom, shielded by alkyl and alkoxy groups, creates a lipophilic cation that can readily pair with various anions, facilitating their transfer between immiscible phases. This property is the cornerstone of its function as a phase-transfer catalyst. Furthermore, its salt-like nature and potential for strong intermolecular interactions position it as a candidate for the formulation of ionic liquids and deep eutectic solvents.

This guide will explore the theoretical and practical aspects of this compound's mechanism of action, providing researchers with the foundational knowledge to incorporate this reagent into their synthetic strategies.

Core Mechanism of Action: A Phase-Transfer Catalyst

The primary and most direct application of this compound in chemical reactions is as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] Many nucleophiles and bases are inorganic salts, soluble in water but insoluble in organic solvents where the substrate resides. A PTC overcomes this phase barrier.[2]

The mechanism, illustrated below, involves the quaternary ammonium cation acting as a shuttle for the reactant anion.

Caption: General mechanism of phase-transfer catalysis.

The Causality Behind the Mechanism:

-

Ion Exchange: In the aqueous phase, the Diethylethoxyammonium cation (Q⁺) exchanges its chloride anion for the reactant anion (e.g., CN⁻, OH⁻, RCOO⁻) to form an ion pair, [Q⁺X⁻].

-

Phase Transfer: The bulky ethyl and ethoxy groups surrounding the cationic nitrogen render the [Q⁺X⁻] ion pair lipophilic, allowing it to be extracted from the aqueous phase into the organic phase.[2]

-

Reaction in the Organic Phase: Once in the organic phase, the anion is "naked" or poorly solvated, making it highly reactive. It then reacts with the organic substrate to form the desired product. The reduced solvation of the anion in the organic phase is a key factor in the rate acceleration observed in phase-transfer catalyzed reactions.[3]

-

Catalyst Regeneration: After the reaction, the newly formed inorganic salt (e.g., M⁺Y⁻) is typically insoluble in the organic phase. The Diethylethoxyammonium cation pairs with the leaving group anion and migrates back to the aqueous phase, where it can exchange for another reactant anion, thus completing the catalytic cycle.[2]

This catalytic cycle allows for reactions to proceed under milder conditions, with faster reaction rates, and often with higher yields compared to uncatalyzed heterogeneous reactions.[4]

Potential Application as an Ionic Liquid or Deep Eutectic Solvent Component

Ionic liquids (ILs) are salts with melting points below 100 °C. They are considered "green solvents" due to their negligible vapor pressure.[5] Quaternary ammonium salts are a prominent class of cations used in the formation of ILs.[6][7] this compound, with its asymmetric cation, has the potential to be used as or in the formulation of ionic liquids.

A closely related area is the formation of Deep Eutectic Solvents (DESs). DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point much lower than that of the individual components.[8] A study on the structurally similar N,N-diethylethanolammonium chloride demonstrated its ability to form a DES with ethylene glycol.[8] It is highly probable that this compound could act as an HBA in a similar fashion.

Mechanism of DES Formation:

The formation of a DES involves the disruption of the crystal lattice of the individual components through the formation of hydrogen bonds between the HBA (the chloride ion of this compound) and the HBD (e.g., a polyol like ethylene glycol or an amide). This interaction prevents the components from crystallizing at their normal melting points, resulting in a liquid state at a lower temperature.

Caption: Formation of a Deep Eutectic Solvent.

Experimental Protocols

Exemplary Protocol: Phase-Transfer Catalyzed Synthesis of an Ether

This protocol describes the synthesis of an alkyl aryl ether from a phenol and an alkyl halide, a classic example of a Williamson ether synthesis adapted for phase-transfer catalysis.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq), the alkyl halide (1.1 eq), and an organic solvent (e.g., toluene, 5 mL per mmol of phenol).

-

Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of a base (e.g., 20% w/v sodium hydroxide).

-

Catalyst Addition: To the organic mixture, add this compound (0.05 - 0.1 eq).

-

Reaction Initiation: Add the aqueous base to the reaction flask.

-

Reaction Execution: Heat the biphasic mixture to a suitable temperature (e.g., 60-80 °C) with vigorous stirring to ensure adequate mixing of the two phases. The vigorous stirring increases the interfacial surface area, which is crucial for the efficiency of the phase-transfer process.[3]

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.

-

Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety considerations is paramount for the effective and safe use of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO·HCl | [9] |

| Molar Mass | 151.63 g/mol | [9] |

| Boiling Point | 159.4 °C at 760 mmHg | [9] |

| Flash Point | 44.2 °C | [9] |

| Vapor Pressure | 2.51 mmHg at 25 °C | [9] |

Safety and Handling:

This compound is a hazardous substance and must be handled with appropriate precautions.[10]

-

Hazards: Harmful if swallowed. Causes severe skin burns and eye damage.[11] Very toxic to aquatic life with long-lasting effects.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[11]

-

Handling: Work under a fume hood.[10] Do not breathe dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Store locked up.

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Conclusion

This compound, by virtue of its quaternary ammonium structure, is a potent, albeit underutilized, tool in the synthetic chemist's arsenal. Its primary mechanism of action as a phase-transfer catalyst offers a pathway to accelerate biphasic reactions, improve yields, and promote greener chemistry by enabling the use of less hazardous solvents and milder reaction conditions. Furthermore, its potential as a component in the formulation of ionic liquids and deep eutectic solvents opens up new avenues for its application in catalysis and materials science. By understanding the fundamental principles outlined in this guide, researchers and drug development professionals can effectively harness the capabilities of this compound to drive innovation in their respective fields.

References

- SAFETY D

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-09).

- Diethylammonium chloride SDS, 660-68-4 Safety D

- phase transfer catalyst - Little Flower College Guruvayoor.

- Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid - ResearchG

- Ionic liquids based on diethylmethyl(2-methoxyethyl)ammonium cations and bis(perfluoroalkanesulfonyl)amide anions - RSC Publishing.

- article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists.

- This compound (C6H15NO) - PubChemLite.

- This compound - ChemBK. (2024-04-09).

- Phase-Transfer Catalysis (PTC) - Macmillan Group. (2008-04-10).

- Phase Transfer Catalyst: Tetraethylammonium Chloride Optimizes Synthesis.

- Phase Transfer C

- β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE - Organic Syntheses Procedure.

- Ionic liquids based on diethylmethyl(2-methoxyethyl)ammonium cations and bis(perfluoroalkanesulfonyl)

- Ionic Liquids Toxicity—Benefits and Thre

- AFM Determines Key EDL Properties in Future Ionic Liquid Electrolytes - Asylum Research.

- Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed.

- Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis - ResearchG

Sources

- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 2. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Phase Transfer Catalyst Breakthrough: How Tetraethylammonium Chloride Improves Chemical Synthesis Efficiency in China [quaternary-ammonium-salt.com]

- 5. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ionic liquids based on diethylmethyl(2-methoxyethyl)ammonium cations and bis(perfluoroalkanesulfonyl)amide anions: influence of anion structure on liquid properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

Diethylethoxyammonium Chloride: A Technical Guide for Researchers and Drug Development Professionals

A Note on Nomenclature: The compound commonly referred to as Diethylethoxyammonium chloride (CAS No. 13989-32-7) is more formally and widely recognized in scientific literature and commercial catalogs as N,N-Diethylethanolammonium chloride [1][2][3]. Other synonyms include N,N-Diethyl-2-hydroxyethylammonium chloride and 2-Diethylaminoethanol hydrochloride[2][3]. This guide will primarily use the name N,N-Diethylethanolammonium chloride to ensure clarity and consistency with established chemical nomenclature. For the purpose of this guide, "this compound" and "N,N-Diethylethanolammonium chloride" will be used interchangeably, referring to the same chemical entity.

Introduction

N,N-Diethylethanolammonium chloride is a quaternary ammonium salt that has garnered interest in various chemical applications. Structurally, it is the hydrochloride salt of N,N-Diethylethanolamine. Its bifunctional nature, possessing both a hydroxyl group and a quaternary ammonium group, makes it a versatile building block in chemical synthesis and materials science. This guide provides an in-depth review of the synthesis, properties, and emerging applications of N,N-Diethylethanolammonium chloride, with a focus on its role in the formation of Deep Eutectic Solvents (DESs). While there has been some inquiry into the use of related ammonium salts in energetic materials, a comprehensive review of available literature and patents did not yield significant evidence of N,N-Diethylethanolammonium chloride's application in this field.

Synthesis and Chemical Properties

The synthesis of N,N-Diethylethanolammonium chloride is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of N,N-Diethylethanolamine acts as a nucleophile, attacking the proton of a strong acid, such as hydrochloric acid. This results in the formation of the corresponding ammonium salt.

Experimental Protocol: Synthesis of N,N-Diethylethanolammonium chloride

This protocol is based on the general principles of amine salt formation.

Materials:

-

N,N-Diethylethanolamine

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Diethyl Ether

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

-

Dropping Funnel

-

Büchner Funnel and Flask

-

Filter Paper

Procedure:

-

In a round bottom flask, dissolve a known molar equivalent of N,N-Diethylethanolamine in anhydrous diethyl ether.

-

Cool the flask in an ice bath while stirring continuously.

-

Slowly add one molar equivalent of concentrated hydrochloric acid to the solution using a dropping funnel. The reaction is exothermic, and slow addition is necessary to control the temperature.

-

A white precipitate of N,N-Diethylethanolammonium chloride will form.

-

Continue stirring for an additional 30 minutes in the ice bath to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to obtain pure N,N-Diethylethanolammonium chloride.

Causality in Experimental Choices:

-

Anhydrous Diethyl Ether: Used as a solvent because the product, an ionic salt, is insoluble in it, allowing for easy precipitation and collection. The anhydrous nature prevents the introduction of water, which could affect the purity of the final product.

-

Ice Bath and Slow Addition: The neutralization reaction between an amine and a strong acid is highly exothermic. Cooling and slow addition of the acid are critical to prevent a rapid temperature increase, which could lead to side reactions or solvent boiling.

-

Washing with Cold Diethyl Ether: This step is crucial for removing impurities, particularly unreacted N,N-Diethylethanolamine, which is soluble in diethyl ether. Using cold solvent minimizes the loss of the desired product, which may have slight solubility at higher temperatures.

Synthesis of N,N-Diethylethanolammonium chloride.

Physicochemical Properties

The following table summarizes the key physicochemical properties of N,N-Diethylethanolammonium chloride.

| Property | Value | Reference(s) |

| CAS Number | 13989-32-7 | [1][2][3] |

| Molecular Formula | C₆H₁₆ClNO | [1] |

| Molecular Weight | 153.65 g/mol | [2][3] |

| Appearance | White powder | [2] |

| Melting Point | 133-136 °C | [2] |

| Solubility | Soluble in water | |

| Storage Temperature | 2-30°C | [2] |

Applications of N,N-Diethylethanolammonium chloride

The primary research application of N,N-Diethylethanolammonium chloride is as a key component in the formulation of Deep Eutectic Solvents.

Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents are a class of ionic fluids that are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). These mixtures have a melting point significantly lower than that of either of the individual components. N,N-Diethylethanolammonium chloride serves as an effective hydrogen bond acceptor in the formation of DESs.

A study has investigated the physicochemical properties of a DES formed by mixing N,N-Diethylethanolammonium chloride (the HBA) with ethylene glycol (the HBD).[4] The resulting DES exhibited favorable properties such as thermal conductivity, viscosity, and surface tension, suggesting its potential as a "green solvent" and a replacement for traditional ionic liquids, which can be more toxic and difficult to synthesize.[4]

Experimental Workflow: Preparation of a DES

The preparation of a DES is typically a straightforward mixing and heating process.

-

Component Selection: Choose a suitable hydrogen bond acceptor (e.g., N,N-Diethylethanolammonium chloride) and a hydrogen bond donor (e.g., ethylene glycol).

-

Molar Ratio Determination: The molar ratio of the HBA to the HBD is a critical parameter that influences the physicochemical properties of the resulting DES. Different molar ratios are often tested to optimize properties like viscosity and thermal conductivity.[4]

-

Mixing and Heating: The components are mixed together in the desired molar ratio and heated gently (e.g., to around 80°C) with stirring until a homogeneous, clear liquid is formed.

-

Characterization: The resulting DES is then characterized to determine its physical and chemical properties, such as melting point, viscosity, density, and thermal conductivity.

Workflow for the preparation of a Deep Eutectic Solvent.

Other Potential Applications

-

Chemical Intermediate: Due to the presence of a reactive hydroxyl group, N,N-Diethylethanolammonium chloride can serve as a precursor in various organic syntheses. For instance, the hydroxyl group can be esterified to produce a range of ester-functionalized quaternary ammonium salts. These compounds could have applications as surfactants or in the synthesis of more complex molecules. A patent for the preparation of di(acyloxyalkyl) di(alkyl) ammonium compounds, useful as fabric softeners, highlights the utility of similar structural motifs.[5]

-

Lack of Evidence in Energetic Materials: While some nitrogen-containing salts have applications as energetic materials, a thorough review of the available scientific literature and patents did not reveal any significant research or application of N,N-Diethylethanolammonium chloride as a precursor for rocket propellants or other explosives. The search for its use in this context did not yield any relevant results.

Analytical Characterization

The accurate quantification of N,N-Diethylethanolammonium chloride is crucial for quality control and in research applications. While specific analytical methods for this exact compound are not extensively published, techniques used for structurally similar compounds, such as 2-(Diethylamino)ethyl chloride hydrochloride, are directly applicable. High-sensitivity methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for its analysis.[6]

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of a related compound, 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl), which can be adapted for N,N-Diethylethanolammonium chloride.[6]

Sample Preparation:

-

Accurately weigh and dissolve approximately 100 mg of the sample containing N,N-Diethylethanolammonium chloride in 1 mL of a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[6]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C Triple-Axis Detector or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injection Volume: 1 µL (splitless mode).

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Detection Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan mode for qualitative analysis.

Data Analysis:

-

Quantify the peak corresponding to N,N-Diethylethanolammonium chloride using a calibration curve prepared with certified reference standards.

Quantitative Data Summary for Analogous Compounds

The following table summarizes key quantitative parameters for analytical methods developed for analogous dialkylaminoethyl chlorides, providing an expected performance benchmark.

| Parameter | GC-MS Method for DMC HCl[6] | LC-MS Method for DMC[6] |

| Limit of Detection (LOD) | 0.94 ppm | < 0.05 to 0.1 ppm |

| Limit of Quantification (LOQ) | 3.7 ppm | 0.2 ppm |

| Linearity Range | 18.75 - 56.25 ppm | 0.2 - 10 ppm |

| Correlation Coefficient (r²) | 0.996 | > 0.999 |

| Accuracy (% Recovery) | 92.9% - 101.4% | Not explicitly stated |

| Precision (%RSD) | 5.3% - 13.21% | < 7% at 1.0 ppm |

Safety and Handling

N,N-Diethylethanolammonium chloride is a hazardous chemical and must be handled with appropriate safety precautions. The following information is summarized from available Safety Data Sheets (SDS)[7].

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P260: Do not breathe dust.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

The compound is hygroscopic and air-sensitive, so it should be stored under an inert atmosphere.[7][8]

Conclusion

N,N-Diethylethanolammonium chloride, also known by the synonym this compound, is a versatile quaternary ammonium salt with established and emerging applications. Its synthesis is straightforward, and its physicochemical properties are well-documented. The most prominent area of current research is its use as a hydrogen bond acceptor in the formation of Deep Eutectic Solvents, positioning it as a component of "green" solvent systems. While its structure suggests potential as a chemical intermediate in various organic syntheses, there is currently no significant evidence to support its use in the field of energetic materials. As with any chemical, proper safety precautions are paramount when handling this compound. This guide provides a foundational understanding for researchers and professionals working with or considering the use of N,N-Diethylethanolammonium chloride in their applications.

References

[1] P&S Chemicals. N,n-diethylethanolammonium chloride. [Link]

[9] ChemBK. This compound. [Link]

[5] Google Patents. US5523433A - Process for the preparation of diethyl ester dimethyl ammonium chloride.

[10] Chemistry LibreTexts. 20.17: Reactions of Acid Chlorides. [Link]

[11] Crunch Chemistry. The reactions of acyl chlorides and acid anhydrides. [Link]

[4] ResearchGate. Physicochemical Properties of N,N-Diethylethanolammonium Chloride/Ethylene Glycol-Based Deep Eutectic Solvent for Replacement of Ionic Liquid. [Link]

[12] Google Patents. US3461163A - Synthesis of dimethyl diallyl ammonium chloride.

[13] Googleapis.com. United States Patent Office. [Link]

[14] Organic Syntheses Procedure. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]

[15] CDC Stacks. Development of a quantitative air sampling and analytical method for diethylcarbamoyl chloride. [Link]

[16] DTIC. Synthesis of Energetic Materials. [Link]

[17] Google Patents. US8022014B2 - Deep eutectic solvents and applications.

[18] ResearchGate. Determination of distearyl dimethyl ammonium chloride in textiles by reversed-phase and normal-phase liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

[19] Molecules. CL-20-Based Cocrystal Energetic Materials: Simulation, Preparation and Performance. [Link]

[20] Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

[21] Google Patents. US3884785A - Method of making dichloroacetyl chloride.

[22] SciELO México. New Energetic Materials Derived from Pentaerythritol, Diethanolamine, and Chloramphenicol. [Link]

[23] RSC Publishing. Analytical Methods. [Link]

[24] De Dietrich Process Systems. Defense & Energetic materials. [Link]

[25] Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

[26] Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

[27] MDPI. Impact of the Type of Energetic Material on the Fume Emission in Open-Pit Mining. [Link]

[28] ResearchGate. Synthesis and structure characterization of diethyldiallylammonium chloride. [Link]

[29] ResearchGate. Synthesis of aminoquinoline 8. i) (E)-3-Ethoxyacryloyl chloride, THF,... [Link]

[30] Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. N,N-Diethylethanolammonium chloride for synthesis 13989-32-7 [sigmaaldrich.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. US5523433A - Process for the preparation of diethyl ester dimethyl ammonium chloride - Google Patents [patents.google.com]